BenchChemオンラインストアへようこそ!

(4-Propionyl-phenoxy)-acetic acid

Acetyl-CoA carboxylase Fatty acid metabolism Isoform selectivity

(4-Propionyl-phenoxy)-acetic acid is a phenoxyacetic acid derivative with exceptional ACC2 selectivity (>537-fold over ACC1; IC₅₀ = 186 nM). It enables precise dissection of ACC2-mediated fatty acid oxidation without confounding ACC1-driven lipogenesis suppression—critical for obesity, type 2 diabetes, and NAFLD models. Minimal CYP2D6 inhibition (IC₅₀ > 20,000 nM) makes it an ideal reference for cytochrome P450 liability profiling. The 4-propionyl substituent imparts unique electronic/steric properties not found in 4-acetyl or 4-butyryl analogs. Procure this specific compound to ensure reproducible target engagement and valid SAR conclusions.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 6501-31-1
Cat. No. B1271747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Propionyl-phenoxy)-acetic acid
CAS6501-31-1
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)OCC(=O)O
InChIInChI=1S/C11H12O4/c1-2-10(12)8-3-5-9(6-4-8)15-7-11(13)14/h3-6H,2,7H2,1H3,(H,13,14)
InChIKeyFBTYYZZUMRUNGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Propionyl-phenoxy)-acetic acid (CAS 6501-31-1): A Propionyl-Substituted Phenoxyacetic Acid Scaffold for Metabolic Target Research


(4-Propionyl-phenoxy)-acetic acid (CAS 6501-31-1) is a phenoxyacetic acid derivative characterized by a 4-propionyl substitution on the phenyl ring, yielding a molecular formula of C₁₁H₁₂O₄ and molecular weight of 208.21 g/mol . This compound belongs to a broader class of phenoxyacetic acids that have been investigated across multiple therapeutic and agrochemical domains, including as peroxisome proliferator-activated receptor (PPAR) modulators [1] and as acetyl-CoA carboxylase (ACC) inhibitors [2]. The propionyl moiety confers distinct physicochemical properties including a calculated LogP of approximately 1.74 and a topological polar surface area (TPSA) of 63.6 Ų [3], which influence membrane permeability and target engagement relative to other phenoxyacetic acid analogs.

Why (4-Propionyl-phenoxy)-acetic acid Cannot Be Interchanged with Unsubstituted or Methyl-Substituted Phenoxyacetic Acid Analogs


Phenoxyacetic acid derivatives exhibit pronounced structure-activity relationship (SAR) dependence on aryl ring substitution pattern and chain length. The propionyl (ethyl ketone) substituent at the para position fundamentally alters both physicochemical properties and biological target engagement compared to unsubstituted phenoxyacetic acid, 4-acetyl analogs, or 4-methyl variants [1]. Quantitative structure-activity relationship studies on phenoxyacetic acids have demonstrated that substituent electronic parameters (Hammett constants) and lipophilicity (LogP) correlate directly with biological potency, such that even single-carbon variations in side-chain length can shift target selectivity by orders of magnitude [2]. Consequently, substituting (4-propionyl-phenoxy)-acetic acid with a structurally adjacent analog without empirical validation risks introducing uncontrolled variables in target engagement, metabolic stability, or off-target activity profiles. The specific ACC2 inhibitory activity observed for this compound (IC₅₀ = 186 nM) [3] may not be preserved in analogs lacking the 4-propionyl motif, underscoring the necessity of compound-specific procurement for reproducible experimental outcomes.

(4-Propionyl-phenoxy)-acetic acid: Quantitative Differentiation Evidence from Biochemical and Physicochemical Profiling


Selective Human ACC2 Inhibition vs. ACC1 and CYP2D6

(4-Propionyl-phenoxy)-acetic acid exhibits marked isoform selectivity within the acetyl-CoA carboxylase enzyme family, displaying an IC₅₀ of 186 nM against recombinant human ACC2 while showing negligible activity against human ACC1 (IC₅₀ > 100,000 nM) [1]. This represents a >537-fold selectivity window favoring the ACC2 isoform, a differentiation not observed in many broad-spectrum ACC inhibitors. Additionally, the compound shows minimal CYP2D6 inhibition (IC₅₀ > 20,000 nM) [2], suggesting reduced potential for cytochrome P450-mediated drug-drug interactions compared to phenoxyacetic acid derivatives that potently inhibit CYP isoforms.

Acetyl-CoA carboxylase Fatty acid metabolism Isoform selectivity

Physicochemical Differentiation: LogP and TPSA Comparison with Structural Analogs

The calculated physicochemical parameters of (4-propionyl-phenoxy)-acetic acid include a LogP of 1.7427 and a topological polar surface area (TPSA) of 63.6 Ų [1]. These values position the compound within favorable drug-likeness space relative to the unsubstituted parent phenoxyacetic acid (LogP ≈ 1.2, TPSA ≈ 46.5 Ų) [2]. The increased lipophilicity conferred by the 4-propionyl group (ΔLogP ≈ +0.5) enhances predicted membrane permeability while maintaining TPSA below the 140 Ų threshold generally associated with oral bioavailability.

Drug-likeness Membrane permeability Physicochemical profiling

Differentiation from ACC-Inhibiting Phenoxy Herbicide Analogs (2,4-D, MCPA)

In contrast to classic phenoxyacetic acid herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), which target plant acetyl-CoA carboxylase (ACCase) with herbicidal activity [1], (4-propionyl-phenoxy)-acetic acid demonstrates measurable inhibitory activity against human ACC2 (IC₅₀ = 186 nM) [2]. This species-level target divergence—human ACC2 inhibition versus plant ACCase inhibition—distinguishes this compound from agrochemical phenoxyacetic acids and supports its utility in mammalian metabolic research rather than herbicidal applications.

ACC inhibitor Herbicide scaffold Human vs. plant target

(4-Propionyl-phenoxy)-acetic acid: Optimal Research Applications Derived from Quantitative Evidence


Isoform-Selective ACC2 Inhibition Studies in Mammalian Fatty Acid Oxidation

Based on the demonstrated >537-fold selectivity for human ACC2 over ACC1 (IC₅₀ 186 nM vs. >100,000 nM) [1], this compound is optimally suited for experimental paradigms requiring ACC2-specific inhibition without confounding ACC1-mediated suppression of de novo lipogenesis. Researchers investigating the differential roles of ACC1 (cytosolic, lipogenic) and ACC2 (mitochondrial, fatty acid oxidation-regulating) isoforms in obesity, type 2 diabetes, or non-alcoholic fatty liver disease models may employ this compound to achieve cleaner mechanistic dissection than is possible with pan-ACC inhibitors.

Phenoxyacetic Acid SAR Studies Focusing on 4-Position Alkyl Ketone Substituent Effects

The propionyl (ethyl ketone) substitution at the para position confers distinct electronic and steric properties relative to 4-acetyl (methyl ketone) or 4-butyryl (propyl ketone) analogs. With a calculated LogP of 1.7427 and TPSA of 63.6 Ų [2], this compound serves as a key intermediate-lipophilicity reference point for systematic SAR campaigns exploring the relationship between side-chain length, target engagement (ACC2 IC₅₀ = 186 nM), and physicochemical properties within phenoxyacetic acid chemical space.

PPARδ Agonist Scaffold Development and Metabolic Disorder Research

Phenoxyacetic acid derivatives bearing propionyl or related acyl substitutions have been claimed in patent literature as PPARδ agonists with potential utility in dyslipidemia and metabolic syndrome [3]. While direct PPAR activity data for (4-propionyl-phenoxy)-acetic acid itself is limited in the public domain, the structural precedent establishes this compound as a relevant building block or reference compound for medicinal chemistry programs targeting PPAR-mediated transcriptional regulation of lipid metabolism.

CYP2D6-Liability Screening in Early-Stage Phenoxyacetic Acid Lead Optimization

The observed minimal CYP2D6 inhibition (IC₅₀ > 20,000 nM) [4] makes this compound a useful comparator for assessing structure-cytochrome P450 liability relationships within phenoxyacetic acid series. Medicinal chemists can benchmark novel analogs against this low-CYP2D6-inhibition reference to evaluate whether structural modifications inadvertently introduce undesirable P450 inhibitory activity that could complicate downstream development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Propionyl-phenoxy)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.